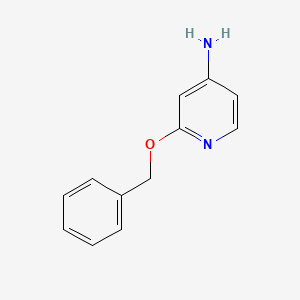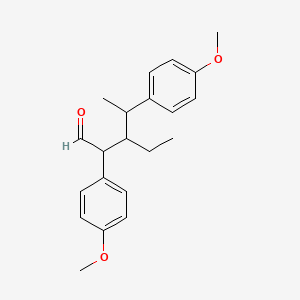
アルベンダゾール-d7
概要
説明
Albendazole-d7 is a deuterated form of Albendazole, a broad-spectrum anthelmintic agent used to treat various parasitic worm infections. The deuterium atoms in Albendazole-d7 replace hydrogen atoms, which can be useful in pharmacokinetic studies and mass spectrometry . Albendazole itself is a benzimidazole derivative known for its efficacy against a wide range of helminths .
科学的研究の応用
Albendazole-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in Albendazole-d7 make it an ideal candidate for pharmacokinetic studies, as they can be easily traced using mass spectrometry.
Metabolic Studies: Albendazole-d7 is used to study the metabolic pathways of Albendazole in the body, providing insights into its biotransformation and elimination.
Drug Development: Albendazole-d7 is used in the development of new anthelmintic drugs, helping researchers understand the structure-activity relationship and optimize drug efficacy.
Cancer Research: Albendazole and its derivatives, including Albendazole-d7, have shown potential anticancer activity, making them valuable in cancer research
作用機序
Target of Action
Albendazole-d7, like its parent compound Albendazole, primarily targets the tubulin in the cells of parasitic worms . Tubulin is a protein that forms the cytoskeletal structure, which is crucial for the survival and function of cells. By binding to the colchicine-sensitive site of tubulin, Albendazole inhibits its polymerization or assembly into microtubules .
Mode of Action
Albendazole-d7 interacts with its targets by causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction diminishes the energy production of the parasite, leading to its immobilization and eventual death . The compound achieves this by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .
Biochemical Pathways
The primary biochemical pathway affected by Albendazole-d7 is the microtubule assembly process within the cells of the parasite . By inhibiting tubulin polymerization, Albendazole-d7 disrupts the formation of microtubules, which are essential components of the cell’s structure and function . This disruption leads to a loss of cytoplasmic microtubules, causing degenerative changes in the cells of the parasite . The compound also affects cell cycle progression and causes chromosomal aneuploidy .
Pharmacokinetics
Albendazole-d7 shares similar pharmacokinetic properties with Albendazole. It is poorly absorbed from the gastrointestinal tract, but its absorption may increase up to five times when administered with a fatty meal . Once absorbed, it is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The compound undergoes hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is between 8 to 12 hours .
Result of Action
The molecular and cellular effects of Albendazole-d7’s action primarily involve the degeneration of the parasite’s cells . By inhibiting tubulin polymerization, the compound causes a loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . This results in diminished energy production, immobilization, and ultimately, the death of the parasite . Additionally, Albendazole-d7 has been found to induce CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Albendazole-d7. For instance, the compound’s photodegradation under natural sunlight and simulated irradiation has been studied, suggesting that environmental exposure to light can affect its stability . Furthermore, the presence of suspended particles in water can facilitate the photodegradation of Albendazole-d7 . The compound’s action can also be influenced by the presence of other substances in the environment, such as fatty meals, which can increase its absorption and bioavailability .
Safety and Hazards
将来の方向性
Albendazole is used for scientific research and development . It is not for use in humans or animals . The efficacy of Albendazole against all the soil-transmitted helminths analyzed in Pemba Island (Tanzania), an area with high drug pressure, was found to be decreased . This indicates that without alternative treatment regimens, program targets will not be achievable on Pemba Island because of inadequate efficacy of Albendazole .
生化学分析
Biochemical Properties
Albendazole-d7 plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects various cellular processes, including cell division and intracellular transport. Albendazole-d7 interacts with enzymes such as cytochrome P450, which is involved in its metabolism, and proteins like tubulin, which is crucial for its anthelmintic activity .
Cellular Effects
Albendazole-d7 influences various types of cells and cellular processes. It primarily affects parasitic cells by disrupting their microtubule structures, leading to impaired glucose uptake and energy production. This results in the immobilization and eventual death of the parasite. In mammalian cells, Albendazole-d7 can affect cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating pro-apoptotic pathways .
Molecular Mechanism
The molecular mechanism of Albendazole-d7 involves its binding to tubulin, preventing the polymerization of microtubules. This inhibition disrupts the structural integrity of the parasite’s cells, leading to their death. Additionally, Albendazole-d7 can inhibit the activity of certain enzymes, such as fumarate reductase, which is essential for the energy metabolism of parasites. This dual mechanism of action makes Albendazole-d7 a potent anthelmintic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Albendazole-d7 can vary over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. Studies have shown that Albendazole-d7 maintains its anthelmintic activity over extended periods, although prolonged exposure can lead to resistance in some parasitic species. The stability and degradation of Albendazole-d7 are crucial factors in its effectiveness in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Albendazole-d7 vary with different dosages in animal models. At therapeutic doses, it effectively eliminates parasitic infections without significant toxicity. At higher doses, Albendazole-d7 can cause adverse effects, including hepatotoxicity and bone marrow suppression. These toxic effects highlight the importance of determining the optimal dosage for safe and effective treatment .
Metabolic Pathways
Albendazole-d7 is metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of albendazole sulfoxide, the active metabolite. This metabolite is further metabolized to albendazole sulfone. The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of Albendazole-d7 .
Transport and Distribution
Albendazole-d7 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound accumulates in tissues with high lipid content, such as the liver and adipose tissue. The transporters and binding proteins involved in its distribution play a significant role in its pharmacokinetics .
Subcellular Localization
Albendazole-d7 localizes primarily in the cytoplasm, where it interacts with tubulin to exert its effects. It can also accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of Albendazole-d7 is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct Albendazole-d7 to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole-d7 involves the incorporation of deuterium atoms into the Albendazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Albendazole with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of Albendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Albendazole-d7 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
Albendazole-d7 undergoes various chemical reactions, including:
Oxidation: Albendazole-d7 can be oxidized to form Albendazole sulfoxide-d7 and Albendazole sulfone-d7.
Reduction: Reduction reactions can convert Albendazole-d7 back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the Albendazole-d7 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include Albendazole sulfoxide-d7, Albendazole sulfone-d7, and various substituted derivatives of Albendazole-d7 .
類似化合物との比較
Similar Compounds
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Ivermectin: A macrocyclic lactone used to treat various parasitic infections.
Praziquantel: An anthelmintic used primarily for the treatment of schistosomiasis and liver flukes.
Uniqueness of Albendazole-d7
Albendazole-d7 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
特性
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-JOMZKNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

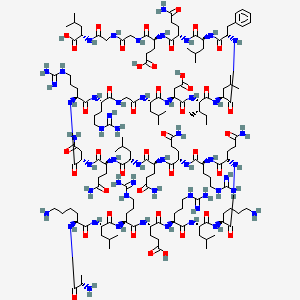


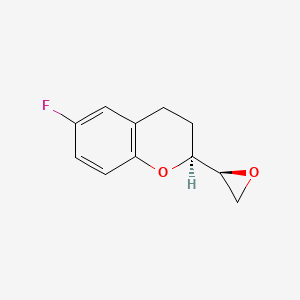
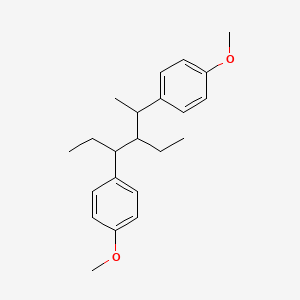
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
